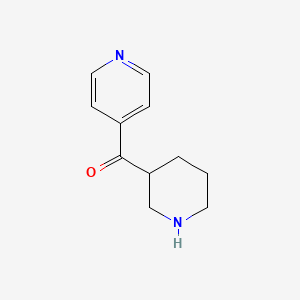

Piperidin-3-yl(pyridin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidin-3-yl(pyridin-4-yl)methanone: is a heterocyclic compound that features a piperidine ring and a pyridine ring connected via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-3-yl(pyridin-4-yl)methanone typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of Grignard reagents, where a piperidine Grignard reagent reacts with a pyridine carbonyl compound to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Piperidin-3-yl(pyridin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the piperidine or pyridine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

Chemistry: Piperidin-3-yl(pyridin-4-yl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of Piperidin-3-yl(pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, affecting various cellular pathways .

Comparison with Similar Compounds

- Phenyl(piperidin-3-yl)methanone

- Pyridin-2-yl(piperidin-3-yl)methanone

- Piperidin-3-yl(2-thienyl)methanone

Uniqueness: Piperidin-3-yl(pyridin-4-yl)methanone is unique due to the specific positioning of the piperidine and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for selective binding to certain molecular targets, making it a valuable compound in drug discovery and materials science .

Biological Activity

Piperidin-3-yl(pyridin-4-yl)methanone is a compound of considerable interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its antibacterial, anticancer, and enzyme inhibition properties.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of piperidine derivatives with pyridine-based precursors. The structural characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

Antibacterial Activity

The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Bacillus subtilis | Low inhibition |

In a study assessing the antibacterial efficacy of related compounds, Piperidin derivatives showed promising results against resistant strains, indicating a potential for development as new antibiotics.

Anticancer Activity

This compound was also evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines.

| Cell Line | IC50 (µM) | Activity | Reference |

|---|---|---|---|

| K562 (Leukemia) | 5.0 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 10.0 | Cytotoxic effect | |

| MCF7 (Breast Cancer) | 12.5 | Moderate cytotoxicity |

The most potent derivative was reported to induce apoptosis through mechanisms involving DNA fragmentation and cell cycle arrest.

Enzyme Inhibition

Molecular docking studies have been conducted to explore the interaction of this compound with various enzymes, particularly protein kinases.

These studies suggest that the compound may serve as a lead for developing inhibitors targeting specific kinases involved in cancer progression.

Case Studies

- Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial activity of Piperidin derivatives against multi-drug resistant strains. The results indicated that modifications to the piperidine ring significantly enhanced antibacterial potency, suggesting structure-activity relationships that could guide future drug design efforts .

- Anticancer Mechanisms : In another investigation focused on the anticancer properties of related piperidine compounds, it was found that specific substitutions on the phenyl ring led to enhanced cytotoxicity against leukemia cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

piperidin-3-yl(pyridin-4-yl)methanone |

InChI |

InChI=1S/C11H14N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h3-4,6-7,10,13H,1-2,5,8H2 |

InChI Key |

LOXITEAFMZOKQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.